molecular formula C16H17NOS B5226587 N-(1-phenylethyl)-2-(phenylthio)acetamide

N-(1-phenylethyl)-2-(phenylthio)acetamide

Cat. No.: B5226587
M. Wt: 271.4 g/mol
InChI Key: IMKDWHSFLXKZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)-2-(phenylthio)acetamide, also known as N-phenylacetyl-L-cysteine ethyl ester (NACET), is a derivative of the amino acid cysteine. NACET has been studied for its potential therapeutic applications in various diseases due to its antioxidant and anti-inflammatory properties.

Mechanism of Action

NACET exerts its therapeutic effects through various mechanisms, including antioxidant and anti-inflammatory properties. NACET has been shown to increase the levels of glutathione, a major antioxidant in the body, and reduce reactive oxygen species (ROS) and reactive nitrogen species (RNS) levels. NACET also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates inflammation.
Biochemical and Physiological Effects:
NACET has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. NACET has also been shown to improve mitochondrial function and reduce DNA damage.

Advantages and Limitations for Lab Experiments

NACET has several advantages for lab experiments, including its low toxicity and high stability. However, NACET has limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for NACET research, including its potential use in combination with other drugs for cancer treatment, its use in neurodegenerative disorders such as Parkinson’s disease, and its potential use as a dietary supplement for cardiovascular health. Further studies are needed to determine the optimal dosage and duration of NACET treatment for different diseases.

Synthesis Methods

NACET can be synthesized through a multi-step process involving the reaction of L-cysteine with phenylacetic acid, followed by esterification with ethanol and thionation with Lawesson’s reagent. The final product is obtained through the reaction of the resulting thionated ester with phenylmagnesium bromide.

Scientific Research Applications

NACET has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer, NACET has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders such as Alzheimer’s disease, NACET has been shown to improve cognitive function and reduce oxidative stress. In cardiovascular diseases, NACET has been shown to improve endothelial function and reduce inflammation.

Properties

IUPAC Name

N-(1-phenylethyl)-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-13(14-8-4-2-5-9-14)17-16(18)12-19-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKDWHSFLXKZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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